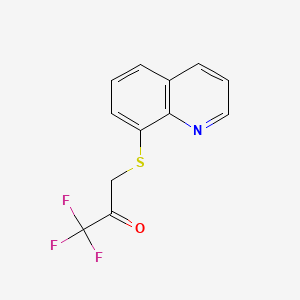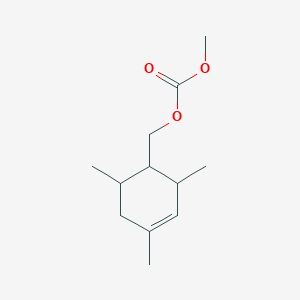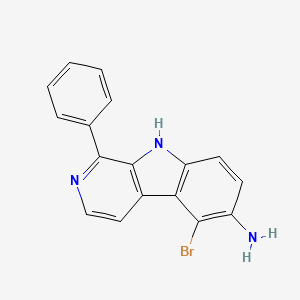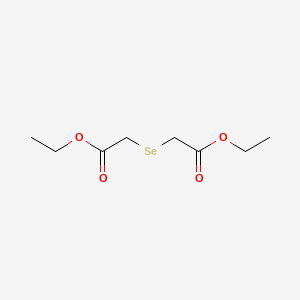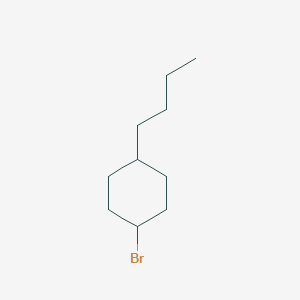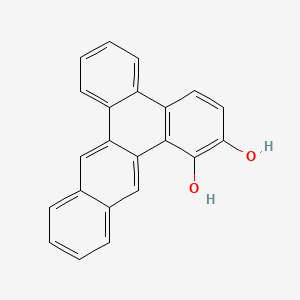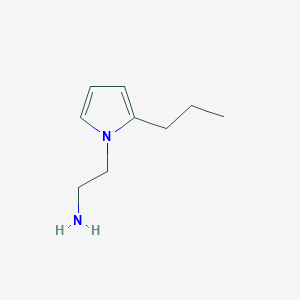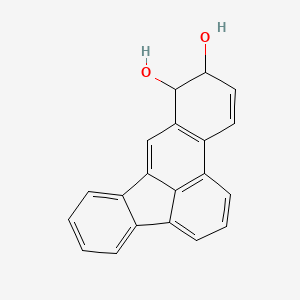
Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and an ethanimidohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group contributes to the compound’s binding affinity to its target sites. The ethanimidohydrazide moiety is responsible for the compound’s reactivity and ability to form covalent bonds with target molecules, leading to the inhibition or modulation of their activity.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 4-(trifluoromethyl)phenol
- Ethyl 4,4,4-trifluoro-2-butynoate
Comparison: Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide is unique due to its combination of a trifluoromethyl group, a methoxyphenyl group, and an ethanimidohydrazide moiety. This combination imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in similar compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Propiedades
Número CAS |
167287-87-8 |
|---|---|
Fórmula molecular |
C9H10F3N3O |
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
N-amino-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H10F3N3O/c1-16-7-4-2-6(3-5-7)15(14)8(13)9(10,11)12/h2-5,13H,14H2,1H3 |
Clave InChI |
NMGSKFNPBMBIJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
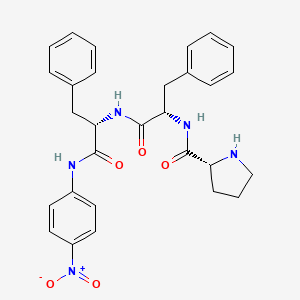
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
